

# In-Depth Technical Guide: 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

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## Compound of Interest

**Compound Name:** 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

**Cat. No.:** B503158

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CAS Number: 39172-32-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**, a halogenated aromatic acetal. This document consolidates essential information regarding its chemical properties, synthesis, spectral data, and its application as a key intermediate in organic synthesis, particularly in the context of drug development.

## Chemical and Physical Properties

**2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**, also known as 3-bromoacetophenone ethylene ketal, is a chemical compound with the molecular formula  $C_{10}H_{11}BrO_2$ .<sup>[1]</sup> It serves as a valuable intermediate in multi-step organic syntheses, primarily functioning as a protecting group for the ketone functionality of 3-bromoacetophenone. The physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	$C_{10}H_{11}BrO_2$	<a href="#">[1]</a>
Molecular Weight	243.10 g/mol	<a href="#">[2]</a>
CAS Number	39172-32-2	<a href="#">[1]</a>
Appearance	Not explicitly stated, likely a liquid or low-melting solid	Inferred
Boiling Point	$294.8 \pm 35.0$ °C at 760 mmHg	
Density	$1.4 \pm 0.1$ g/cm <sup>3</sup>	
Refractive Index	1.547	
Solubility	Expected to be soluble in common organic solvents	Inferred

## Synthesis and Experimental Protocols

The primary synthetic route to **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** involves the ketalization of 3'-bromoacetophenone with ethylene glycol.[\[3\]](#) This acid-catalyzed reaction is a standard method for the protection of ketone carbonyl groups.[\[4\]](#)[\[5\]](#)

## Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

This protocol is based on established methods for the synthesis of related dioxolanes.

### Materials:

- 3'-Bromoacetophenone
- Ethylene glycol
- p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
- Toluene or other suitable azeotroping solvent

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

- A solution of 3'-bromoacetophenone (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- Ethylene glycol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq) are added to the flask.
- The reaction mixture is heated to reflux, and water is removed azeotropically via the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel to afford pure **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**.



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Synthesis workflow for **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**.

## Spectroscopic Data

While a comprehensive set of spectra for **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** is not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the region of  $\delta$  7.2-7.8 ppm. The four protons of the dioxolane ring would likely appear as a multiplet around  $\delta$  3.9-4.2 ppm, and the methyl protons would present as a singlet around  $\delta$  1.6-1.8 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum should display signals for the aromatic carbons between  $\delta$  120-145 ppm, with the carbon attached to the bromine atom appearing in this range. The quaternary carbon of the dioxolane ring (C-2) would be expected around  $\delta$  108-110 ppm, the two methylene carbons of the dioxolane ring around  $\delta$  65 ppm, and the methyl carbon signal at approximately  $\delta$  25-28 ppm.

Mass Spectrometry: The mass spectrum of the isomeric compound 2-(2-bromophenyl)-2-methyl-1,3-dioxolane shows characteristic peaks at  $m/z$  229 and 227, corresponding to the loss of a methyl group from the molecular ion, with the isotopic pattern characteristic of a bromine-containing compound.<sup>[2]</sup> A similar fragmentation pattern would be anticipated for the 3-bromo isomer. The molecular ion peaks  $[M]^+$  and  $[M+2]^+$  should be observed at  $m/z$  242 and 244, respectively.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic C-O stretching vibrations for the acetal group in the range of 1050-1250  $\text{cm}^{-1}$ . Aromatic C-H stretching vibrations would be observed around 3000-3100  $\text{cm}^{-1}$ , and C-C stretching bands for the aromatic ring would appear in the 1450-1600  $\text{cm}^{-1}$  region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

## Applications in Drug Development and Research

The primary utility of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** in drug development and organic synthesis lies in its role as a protected form of 3'-bromoacetophenone. The dioxolane group effectively masks the reactivity of the ketone, allowing for selective chemical transformations at other positions of the molecule, particularly on the brominated aromatic ring.

## Role as a Protecting Group in Synthesis

The 1,3-dioxolane moiety is a robust protecting group for carbonyls, stable to a wide range of nucleophilic and basic conditions. This stability allows for reactions such as Grignard reagent formation, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), or nucleophilic aromatic substitution to be performed on the bromophenyl ring without interference from the ketone. The ketone can be readily deprotected under acidic conditions to regenerate the carbonyl functionality for subsequent reactions.



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General synthetic strategy using the dioxolane as a protecting group.

## Potential Intermediate in the Synthesis of Ketoprofen Analogues

While direct evidence for the use of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen is not prevalent in the reviewed literature, its structural precursor, 3-bromobenzophenone, is a known starting material for some synthetic routes to Ketoprofen.<sup>[6]</sup> The protection of a ketone as a dioxolane is a common strategy in the synthesis of complex molecules. Therefore, it is plausible that this compound could be used in the synthesis of Ketoprofen analogues or other pharmaceutical agents where a 3-acetylphenyl or 3-benzoylphenyl moiety is required. For instance, the bromo-substituent could be transformed into other functional groups via cross-coupling reactions, and subsequent deprotection would unveil the ketone. A recent study on the synthesis of <sup>18</sup>F-labeled Ketoprofen methyl esters for imaging neuroinflammation started from 1-(3-bromophenyl)propan-1-one, a close analogue of the precursor to the title compound.<sup>[7]</sup>

## Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** itself. However, various substituted 1,3-dioxolanes have been investigated for their potential pharmacological activities. Studies have shown that some 1,3-dioxolane derivatives exhibit antibacterial and antifungal properties.<sup>[4][8]</sup> For example, certain synthesized 1,3-dioxolanes have demonstrated significant activity against

bacteria such as *S. aureus*, *S. epidermidis*, *E. faecalis*, and *P. aeruginosa*, as well as excellent antifungal activity against *C. albicans*.<sup>[4]</sup> The biological activity of these compounds is often attributed to the overall structure and the nature of the substituents on the dioxolane ring.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** is not readily available. However, safety precautions can be inferred from the data available for its precursor, 3'-bromoacetophenone, and other related dioxolane compounds.

3'-Bromoacetophenone is classified as causing skin and serious eye irritation.<sup>[9][10][11]</sup> It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

General safety precautions for handling substituted dioxolanes include avoiding contact with skin and eyes, and preventing inhalation of vapors. Standard laboratory safety practices should be followed, including working in a fume hood and having access to safety showers and eyewash stations.

**Disclaimer:** This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment and consultation of a complete Safety Data Sheet (SDS) for this compound.

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